molecular formula C18H27N5O2 B2841392 4-(5,6,7,8-tetrahydrocinnolin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide CAS No. 2034350-04-2

4-(5,6,7,8-tetrahydrocinnolin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide

Cat. No.: B2841392
CAS No.: 2034350-04-2
M. Wt: 345.447
InChI Key: JJOQHHKTBYQCQN-UHFFFAOYSA-N
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Description

4-(5,6,7,8-tetrahydrocinnolin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide is a complex organic compound that features a piperazine ring, a cinnoline derivative, and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,6,7,8-tetrahydrocinnolin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the cinnoline derivative, followed by the introduction of the piperazine ring and the tetrahydrofuran moiety. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(5,6,7,8-tetrahydrocinnolin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse products with varying properties.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find use in the development of new materials, such as polymers or coatings, due to its structural characteristics.

Mechanism of Action

The mechanism by which 4-(5,6,7,8-tetrahydrocinnolin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering signaling pathways, or modulating the activity of various proteins. Detailed studies would be required to elucidate these mechanisms and identify the key pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(5,6,7,8-tetrahydrocinnolin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide may include other piperazine derivatives, cinnoline-based compounds, and molecules containing tetrahydrofuran rings. Examples include:

  • Piperazine-1-carboxamide derivatives with different substituents.
  • Cinnoline derivatives with varying degrees of saturation and functionalization.
  • Compounds featuring tetrahydrofuran moieties linked to different pharmacophores.

Uniqueness

What sets this compound apart is its specific combination of structural elements, which may confer unique reactivity, binding properties, and potential applications. Its multi-functional nature allows for diverse interactions and modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O2/c24-18(19-13-15-5-3-11-25-15)23-9-7-22(8-10-23)17-12-14-4-1-2-6-16(14)20-21-17/h12,15H,1-11,13H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJOQHHKTBYQCQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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